molecular formula C22H23F3N2S B13418608 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine CAS No. 63834-03-7

2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine

Cat. No.: B13418608
CAS No.: 63834-03-7
M. Wt: 404.5 g/mol
InChI Key: PSICOFASYZDHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a diallylaminopropyl group at the 10-position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, it can inhibit the function of P-glycoprotein, a protein involved in drug transport, thereby enhancing the efficacy of certain drugs .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63834-03-7

Molecular Formula

C22H23F3N2S

Molecular Weight

404.5 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine

InChI

InChI=1S/C22H23F3N2S/c1-3-12-26(13-4-2)14-7-15-27-18-8-5-6-9-20(18)28-21-11-10-17(16-19(21)27)22(23,24)25/h3-6,8-11,16H,1-2,7,12-15H2

InChI Key

PSICOFASYZDHQP-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.